molecular formula C26H36 B561332 C26 Diaromatic sterane CAS No. 103908-63-0

C26 Diaromatic sterane

Cat. No.: B561332
CAS No.: 103908-63-0
M. Wt: 348.574
InChI Key: OSWVMWILBNMXPH-NEBIIKFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C26 Diaromatic sterane: is a type of sterane, which is a tetracyclic triterpane. Steranes are important molecular fossils found in sediments and crude oils, and they are used as biomarkers in geochemical studies. The this compound is characterized by its 26 carbon atoms and the presence of two aromatic rings in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C26 Diaromatic sterane typically involves the diagenesis of sterols, which are naturally occurring compounds found in the cell membranes of plants and animals. The process of diagenesis involves the reduction of oxygen moieties and unsaturated regions, leading to the formation of steranes .

Industrial Production Methods: In the petroleum industry, this compound is often isolated from crude oil through a series of separation and purification processes. These processes include gas chromatography-mass spectrometry (GC-MS) and multiple reaction monitoring (MRM) mode, which provide high selectivity and sensitivity for identifying and quantifying sterane biomarkers .

Chemical Reactions Analysis

Types of Reactions: C26 Diaromatic sterane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to

Properties

IUPAC Name

(13R,14R,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36/c1-18(2)8-7-9-19(3)24-14-15-25-23-13-12-20-10-5-6-11-21(20)22(23)16-17-26(24,25)4/h5-6,10-13,18-19,24-25H,7-9,14-17H2,1-4H3/t19-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWVMWILBNMXPH-NEBIIKFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2C=CC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C=CC4=CC=CC=C34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.